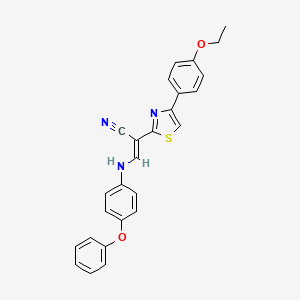

(E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is part of a class of chemicals known for their significant biological activities, including anticancer, antioxidant, and anti-inflammatory properties. The interest in this specific compound stems from its potential therapeutic applications, derived from its structural and chemical characteristics.

Synthesis Analysis

The synthesis of related thiazolylacrylonitrile derivatives involves the reaction of 2-aminobenzothiazole and substituted acrylonitriles in the presence of a catalytic amount of sodium hydride in THF. These procedures are designed to yield compounds with potential biological activities, with certain derivatives showing good anti-tumor activities against specific cell lines (Bhale, Chavan, Dongare, Sankpal, & Bandgar, 2018).

Molecular Structure Analysis

The molecular structure and spectroscopic data of related compounds have been elucidated through DFT calculations and spectroscopic methods, including NMR and HRMS, allowing for the detailed analysis of their molecular framework and electronic properties (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Chemical Reactions and Properties

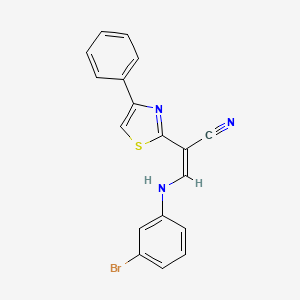

Reactions involving thiazolylacrylonitriles are diverse, including their use in the synthesis of new compounds with potential biological activities. For example, the bromination of these compounds proceeds regioselectively, leading to new derivatives with significant biological activities (Pakholka, Abramenko, Dotsenko, Aksenov, Aksenova, & Krivokolysko, 2021).

Physical Properties Analysis

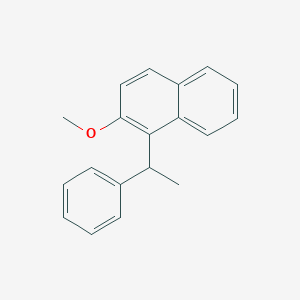

The physical properties, such as solubility, melting point, and crystalline structure, are critical for understanding the behavior of these compounds in biological systems. X-ray crystallography provides insights into the crystalline structures of isomers, revealing their spatial arrangement and potential for interaction with biological targets (Shinkre, Nadkarni, Owens, Gray, & Velu, 2008).

科学的研究の応用

Optical Limiting Applications

Designed, synthesized, and characterized thiophene dyes, including derivatives related to (E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile, have shown promising applications in optical limiting for optoelectronic devices. These compounds are utilized to protect human eyes and optical sensors, as well as to stabilize light sources in optical communications. Nonlinear optical properties, such as two-photon absorption, contribute to their effectiveness in optical limiting, as demonstrated by experiments including the open aperture Z-scan method, emission spectroscopy, and density functional theory (DFT) calculations (Anandan et al., 2018).

Antimicrobial Activity

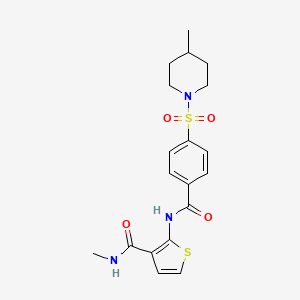

Thiazole derivatives, akin to (E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile, have been synthesized and evaluated for their antimicrobial activities. These compounds were tested against various bacteria and fungi, displaying moderate activity. The structure-activity relationship of these compounds provides valuable insights for the development of new antimicrobial agents (Vinusha et al., 2015).

Corrosion Inhibition

Thiazole compounds, structurally related to (E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile, have been studied for their potential as corrosion inhibitors. These compounds show significant efficacy in preventing corrosion on metal surfaces, making them valuable for industrial applications where metal preservation is critical (Farahati et al., 2019).

作用機序

Pharmacokinetics

The pharmacokinetics of STK898262 involve its absorption, distribution, metabolism, and excretion (ADME) properties. According to a preclinical study, STK898262 demonstrated antibody-like pharmacokinetics in healthy cynomolgus macaques . It was well tolerated at all doses tested (highest: 5mg/kg) and induced no detectable systemic IL-6 or TNFα . These properties impact the compound’s bioavailability and overall efficacy.

Result of Action

It was observed that stk898262 was well tolerated and avoided rapid nk cell activation seen with mil-12wt-fc . Both mSTK-026 and mIL-12wt-Fc showed robust single-agent anti-tumor efficacy in syngeneic tumor models. Mstk-026 demonstrated a >10-fold higher therapeutic index than mil-12wt-fc .

特性

IUPAC Name |

(E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-phenoxyanilino)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O2S/c1-2-30-22-12-8-19(9-13-22)25-18-32-26(29-25)20(16-27)17-28-21-10-14-24(15-11-21)31-23-6-4-3-5-7-23/h3-15,17-18,28H,2H2,1H3/b20-17+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNAFSXRLLUKFR-LVZFUZTISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)OC4=CC=CC=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)OC4=CC=CC=C4)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-((3-methoxybenzyl)oxy)-4H-chromen-4-one](/img/structure/B2486264.png)

![4,6-Difluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2486266.png)

![1-(4-chlorophenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2486268.png)

![1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-methyloxime](/img/structure/B2486271.png)

![3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane trihydrochloride](/img/structure/B2486275.png)